molecular formula C13H15NO B11900185 1-(Isoquinolin-4-yl)-2-methylpropan-1-ol CAS No. 27302-05-2

1-(Isoquinolin-4-yl)-2-methylpropan-1-ol

Cat. No.: B11900185
CAS No.: 27302-05-2
M. Wt: 201.26 g/mol
InChI Key: JBYMNTORSRGHGS-UHFFFAOYSA-N
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Description

1-(Isoquinolin-4-yl)-2-methylpropan-1-ol is a secondary alcohol featuring an isoquinoline heterocycle substituted at the 4-position with a branched alkyl chain. This compound is of interest in medicinal chemistry due to structural similarities with psychoactive alkaloids and kinase inhibitors . However, direct experimental data on its synthesis or applications are absent in the provided evidence.

Properties

CAS No.

27302-05-2

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

1-isoquinolin-4-yl-2-methylpropan-1-ol

InChI

InChI=1S/C13H15NO/c1-9(2)13(15)12-8-14-7-10-5-3-4-6-11(10)12/h3-9,13,15H,1-2H3

InChI Key

JBYMNTORSRGHGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CN=CC2=CC=CC=C21)O

Origin of Product

United States

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antimalarial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of isoquinoline-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Isoquinolin-4-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact mechanism can vary depending on the specific application and the target molecule.

Comparison with Similar Compounds

Physicochemical Properties

  • Electron-Withdrawing Groups : CF₃ and halogen substituents (e.g., Cl, F) increase molecular weight and polarity, as seen in compounds from . These groups also lower melting points compared to unsubstituted analogs.
  • Solubility: The isoquinoline core (hypothetically) enhances water solubility relative to purely aromatic analogs due to its basic nitrogen atom, though experimental data are lacking.

Biological Activity

1-(Isoquinolin-4-yl)-2-methylpropan-1-ol, a derivative of isoquinoline, has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by its unique molecular structure, which includes an isoquinoline ring and an alcohol functional group, contributing to its diverse biological interactions.

Chemical Structure and Properties

The chemical structure of 1-(Isoquinolin-4-yl)-2-methylpropan-1-ol can be represented as follows:

C12H15N Molecular Weight 189 26 g mol \text{C}_{12}\text{H}_{15}\text{N}\quad \text{ Molecular Weight 189 26 g mol }

This compound is a chiral molecule, existing in two enantiomeric forms: (2S) and (2R), each exhibiting distinct biological properties.

Biological Activity Overview

Research indicates that 1-(Isoquinolin-4-yl)-2-methylpropan-1-ol exhibits various biological activities:

Antimicrobial Activity

  • Studies have shown that the compound demonstrates significant antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit metabolic processes.

Anticancer Properties

  • The compound has been investigated for its anticancer effects, particularly in inhibiting the proliferation of cancer cells. It has shown promising results in vitro against various cancer cell lines, including those associated with breast and lung cancers.

The biological activity of 1-(Isoquinolin-4-yl)-2-methylpropan-1-ol is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation.
  • Receptor Interaction : It has potential interactions with various receptors that modulate cell signaling pathways related to growth and apoptosis.

Case Studies

A number of studies have been conducted to evaluate the biological activity of 1-(Isoquinolin-4-yl)-2-methylpropan-1-ol:

  • Antimicrobial Study :
    • A study published in 2024 reported that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity :
    • In vitro assays demonstrated that 1-(Isoquinolin-4-yl)-2-methylpropan-1-ol reduced the viability of MGC-803 gastric cancer cells with an IC50 value of 5.5 µM. The compound induced apoptosis and cell cycle arrest at the G2/M phase .
  • Mechanistic Insights :
    • Further investigations revealed that the compound modulates key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation .

Comparative Analysis

Comparative studies with similar isoquinoline derivatives reveal unique aspects of 1-(Isoquinolin-4-yl)-2-methylpropan-1-ol's activity:

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Mechanism
1-(Isoquinolin-4-yl)-2-methylpropan-1-olYesYesPI3K/Akt modulation
(2S)-3-Isoquinolin-4-yl-2-methylpropan-1-olModerateModerateDifferent receptor interaction
Isoquinoline Derivative XNoYesTopoisomerase inhibition

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